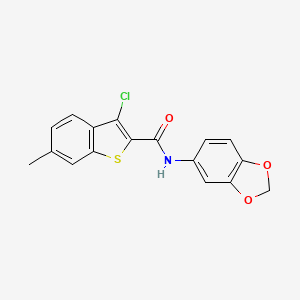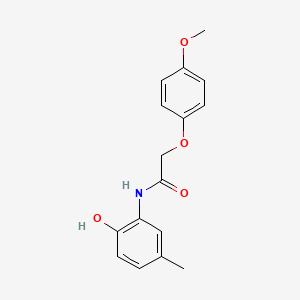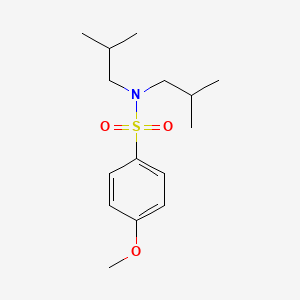
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. This compound is structurally similar to other oxadiazole derivatives, which have been shown to have a range of biological activities. The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been the subject of extensive research, and a number of different methods have been developed.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinases that are involved in cell signaling pathways. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antimicrobial and antifungal properties, and can inhibit the growth of a range of bacterial and fungal species. In addition, it has been shown to have anti-inflammatory effects, and can reduce the production of pro-inflammatory cytokines in immune cells. Finally, this compound has been shown to have anticancer properties, and can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. This compound has been shown to have antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile tool for investigating a range of biological processes. However, one limitation of using this compound is its potential toxicity. Like many other heterocyclic compounds, 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Finally, there is potential for the development of new fluorescent probes based on the structure of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, which could be used for imaging and sensing applications in biological systems.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been achieved through a variety of methods. One common approach involves the reaction of 3,4-dimethoxybenzylhydrazine with 4-nitrobenzoyl chloride, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethoxybenzylhydrazine with 4-nitrobenzaldehyde, followed by cyclization with acetic anhydride. Both of these methods have been shown to be effective for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been the subject of extensive research for its potential as a therapeutic agent. This compound has been shown to have a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In addition, it has been investigated for its potential as a fluorescent probe for detecting nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-14-8-3-11(9-15(14)24-2)10-16-18-17(25-19-16)12-4-6-13(7-5-12)20(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJQWAPFYOTFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)



![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)
![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)






![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)